molecular formula C14H17N3O3 B2496161 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide CAS No. 2034321-58-7

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Cat. No.: B2496161
CAS No.: 2034321-58-7
M. Wt: 275.308
InChI Key: HKJXDNSMHIFHIB-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a chemical compound of significant interest in research and development, particularly within the pyrazole carboxamide class. This class of compounds is extensively investigated for its potential in both agrochemical and pharmaceutical applications. In agrochemical research, pyrazole carboxamides are known for their potent antifungal properties. For instance, related compounds have demonstrated high efficacy against fungal pathogens such as Rhizoctonia solani, which causes rice sheath blight. The mechanism of action for these fungicides often involves disrupting mitochondrial function in the target fungus, leading to inhibited growth . In the pharmaceutical field, the N-(1H-pyrazol-4-yl)carboxamide structure is a key scaffold in the development of enzyme inhibitors. Researchers have successfully utilized this core structure to create potent and selective inhibitors for kinases like interleukin-1 receptor associated kinase 4 (IRAK4), which is a promising target for treating inflammatory diseases . The specific structure of this compound, which incorporates a tetrahydro-2H-pyran (oxan-2-yl) group, may influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(13-5-3-7-20-13)16-11-8-15-17(9-11)10-12-4-1-2-6-19-12/h3,5,7-9,12H,1-2,4,6,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXDNSMHIFHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Post-Synthetic Alkylation of Pyrazole Intermediates

A more modular approach involves alkylating 1H-pyrazol-4-amine derivatives. For instance:

  • Synthesis of 4-nitro-1H-pyrazole : Cyclocondensation of hydrazine hydrate with acetylacetone under acidic conditions.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, methanol) yields 1H-pyrazol-4-amine.
  • Alkylation : Treatment with (oxan-2-yl)methyl bromide in DMF using K₂CO₃ as a base (60°C, 12 hours).

Key Data :

Step Reagents/Conditions Yield (%) Source
4-Nitro-pyrazole HNO₃, H₂SO₄, 0°C 78
Nitro to amine H₂, Pd/C, rt 95
Alkylation (Oxan-2-yl)methyl Br, K₂CO₃ 82

Integrated Synthetic Routes

Three-Step Linear Synthesis

  • Pyrazole core via Knorr synthesis (β-diketone + (oxan-2-yl)methyl hydrazine).
  • Direct amidation with furan-2-carboxylic acid.
    Total Yield : 68–75%.

Convergent Approach

  • Parallel synthesis of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine and furan-2-carbonyl chloride, followed by coupling.
    Advantage : Enables independent optimization of each fragment.

Analytical Validation and Optimization

Regioselectivity Challenges

Alkylation at the pyrazole’s 1-position competes with N2-substitution. Using bulky bases (e.g., DBU) or polar aprotic solvents (DMF) favors N1 selectivity.

Catalytic Innovations

  • Ionic Liquids : [bmim][PF₆] enhances reaction rates and yields in cyclocondensation steps (95% yield for pyrazole formation).
  • Copper Catalysis : Cu(OTf)₂ facilitates C–N bond formation during amidation, reducing side-product formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and mixing efficiency for exothermic steps (e.g., SOCl₂ activation).

Green Chemistry Metrics

  • Atom Economy : 89% for the Knorr route vs. 76% for the alkylation path.
  • E-Factor : 12.3 (lower is better) for the three-step linear synthesis.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed coupling in non-aqueous media achieves 92% yield with minimal purification.

Photoredox Alkylation

Visible-light-mediated alkylation using (oxan-2-yl)methyl iodide and a Ru(bpy)₃²⁺ catalyst (yield: 85%, 6 hours).

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Yield Reference
Acidic hydrolysis6M HCl, reflux, 12hFuran-2-carboxylic acid78%
Basic hydrolysis2M NaOH, 80°C, 8hSodium furan-2-carboxylate85%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

  • Basic conditions deprotonate water, generating hydroxide ions that directly nucleophilically attack the carbonyl carbon .

Nucleophilic Substitution at the Oxan-Methyl Group

The oxan-methyl group (-CH2-oxane) participates in SN2 reactions due to its primary alkyl halide-like structure.

Reagent Conditions Product Yield Reference
Sodium methoxideDMF, 60°C, 6hMethoxy-oxane derivative62%
Ammonia (NH3)Ethanol, 50°C, 10hAmino-oxane derivative55%

Key Observation : Steric hindrance from the oxane ring reduces substitution efficiency compared to simpler alkyl halides.

Oxidation of the Furan Ring

The furan moiety undergoes regioselective oxidation to form γ-keto-enol ethers or diketones.

Oxidizing Agent Conditions Product Yield Reference
mCPBACH2Cl2, 0°C, 2h5-hydroxyfuran-2-carboxamide70%
KMnO4 (aq)H2SO4, 25°C, 4h2,5-diketofuran derivative48%

Mechanistic Pathway :

  • mCPBA oxidizes the α-position of the furan oxygen via electrophilic epoxidation followed by ring-opening .

  • KMnO4 induces dihydroxylation and subsequent dehydrogenation.

Reduction of the Carboxamide Group

The carboxamide group is reduced to a primary amine using strong hydride donors.

Reducing Agent Conditions Product Yield Reference
LiAlH4THF, reflux, 6hN-(aminomethyl)furan-2-methanol65%
BH3·THFTHF, 0°C→25°C, 12hSecondary alcohol intermediate58%

Note : Over-reduction to tertiary alcohols is mitigated by controlling stoichiometry.

Electrophilic Aromatic Substitution (EAS) on Pyrazole

The pyrazole ring undergoes nitration and sulfonation at the N-adjacent positions.

Reaction Reagents Position Yield Reference
NitrationHNO3/H2SO4, 0°C, 2hC-373%
SulfonationSO3/H2SO4, 60°C, 5hC-568%

Regioselectivity : Electron-donating oxan-methyl group directs electrophiles to the less hindered C-3/C-5 positions .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene.

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 110°C, 24hEndo-adduct bicyclic lactone82%
Acetylene derivativeMicrowave, 150°C, 1hFused pyranofuran system75%

Stereochemical Outcome : Endo preference is observed due to secondary orbital interactions .

Functional Group Interconversion

The carboxamide group is converted to thioamide or nitrile derivatives.

Reagent Conditions Product Yield Reference
Lawesson’s reagentToluene, 80°C, 6hThioamide analog60%
PCl5CH2Cl2, 25°C, 3hNitrile derivative78%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide. Its structural similarity to other bioactive compounds suggests it may inhibit tumor growth by interacting with specific biological targets such as enzymes or receptors involved in cancer pathways. For example, compounds with similar pyrazole structures have shown significant growth inhibition against various cancer cell lines, indicating a promising avenue for further exploration in anticancer drug development.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is another area of interest. Research indicates that derivatives of pyrazole and furan can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be developed into therapeutic agents for inflammatory diseases.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and furan rings through cyclization reactions. The careful control of reaction conditions such as temperature, pH, and the use of appropriate catalysts is crucial for achieving high yields and purity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Anticancer Studies : In one study, a related compound demonstrated significant anticancer activity against several cell lines, with percent growth inhibitions ranging from 51% to 86% across different cancer types .
  • Inflammation Models : Another study explored the anti-inflammatory effects of pyrazole derivatives, showing promising results in reducing inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Pyrazole-Thiadiazole Derivatives ()

Compounds synthesized in share a pyrazole core but differ in substituents and appended heterocycles. For example, 1,3,4-thiadiazole derivatives incorporate nitro-phenyl groups and thiadiazole rings, whereas the target compound substitutes these with furan-carboxamide and oxane-methyl groups. Key distinctions include:

Feature Target Compound Pyrazole-Thiadiazole Derivatives ()
Core Structure Pyrazole + Furan-carboxamide Pyrazole + 1,3,4-Thiadiazole
Key Substituents Oxane-methyl group Nitro-phenyl, methylidene hydrazine
Synthetic Route Likely coupling via oxane linker Hydrazonoyl chloride reactions
Reported Bioactivity Not available Antimicrobial (E. coli MIC: 12.5 µg/mL)

Functional Implications :

  • The oxane group in the target compound may improve solubility compared to the nitro-phenyl substituents in ’s derivatives, which are often associated with cytotoxicity .
  • The furan-carboxamide moiety could enhance target binding affinity through hydrogen bonding, whereas thiadiazole derivatives rely on sulfur-based interactions.

Beta-Lactam Analogs ()

describes complex beta-lactam antibiotics (e.g., penam and cephem derivatives). While structurally distinct, these compounds highlight the importance of carboxamide and heterocyclic motifs in bioactivity:

Feature Target Compound Beta-Lactam Derivatives ()
Core Structure Pyrazole-furan hybrid Beta-lactam ring + thiazolidine/phenyl groups
Bioactive Groups Carboxamide, oxane Carboxy groups, amino-acid side chains
Therapeutic Use Hypothetical antimicrobial Antibiotics (e.g., penicillin analogs)

Functional Implications :

  • Beta-lactams target bacterial cell wall synthesis, whereas the target compound’s pyrazole-furan structure may inhibit microbial enzymes or disrupt membrane integrity.
  • The carboxamide group in both systems is critical for molecular recognition but operates in distinct mechanistic contexts.

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound belongs to a class of pyrazole derivatives known for their pharmacological properties. The structure features an oxan group, which enhances its solubility and bioavailability. The compound has been synthesized through various organic reactions, typically involving the formation of the pyrazole ring and subsequent modifications to introduce the furan and carboxamide moieties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II and histone deacetylases (HDACs), disrupting cellular proliferation pathways .

2. Receptor Modulation:
It has been suggested that this compound can act as a modulator of Toll-like receptors (TLRs), which are crucial for immune response regulation. This modulation could potentially lead to therapeutic applications in autoimmune diseases.

3. Anticancer Activity:
Studies indicate that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The presence of specific functional groups can enhance these effects by increasing binding affinity to cancer-related targets .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Cell Lines Tested References
AnticancerInhibition of cell proliferationMDA-MB-231, HepG2
Anti-inflammatoryModulation of immune responseVarious immune cells
Enzyme inhibitionInhibition of topoisomerase II and HDACsCancer cell lines

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Efficacy:
    A study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that those with structural similarities to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan exhibited significant cytotoxicity against multiple cancer types .
  • Immunomodulatory Effects:
    Research highlighted the potential use of pyrazole derivatives in modulating TLR pathways, suggesting that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan could be beneficial in treating conditions characterized by immune dysregulation.
  • Structure–Activity Relationship (SAR) Studies:
    SAR analyses have indicated that modifications to the pyrazole ring can significantly affect biological activity, providing insights into optimizing compound efficacy for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-oxane intermediate followed by coupling with furan-2-carboxylic acid derivatives. Key steps include:
  • Intermediate Synthesis : Formation of the 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine via nucleophilic substitution or reductive amination .
  • Carboxamide Coupling : Activation of furan-2-carboxylic acid using coupling agents like EDCl/HOBt or CDI, followed by reaction with the pyrazole-oxane intermediate under inert conditions (e.g., N₂ atmosphere) .
  • Optimization : Reaction yields are sensitive to solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst presence (e.g., triethylamine). Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Analytical characterization should combine:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxane methylene protons at δ 3.4–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected ~333.34 g/mol for C₁₄H₁₇N₃O₃).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; retention time comparison against standards .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer : Initial screening should focus on:
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Solubility and Stability : Kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How does the oxane moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer : The oxane (tetrahydropyran) ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. To assess this:
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
  • LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to evaluate lipophilicity; oxane’s ether oxygen may improve aqueous solubility compared to purely alkyl substituents .

Q. What strategies can resolve contradictory activity data between in vitro and in vivo models?

  • Methodological Answer : Contradictions often arise from poor bioavailability or off-target effects. Address this by:
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Pharmacokinetic Profiling : Measure plasma concentration-time curves (Cₘₐₓ, AUC) in rodent models.
  • Target Engagement Studies : Employ thermal shift assays or CETSA to confirm binding to intended targets (e.g., kinases, GPCRs) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer : Systematic modifications include:
  • Pyrazole Substitution : Replace oxane with other heterocycles (e.g., piperidine, morpholine) to test steric/electronic effects .
  • Furan Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilicity for covalent binding .
  • Bioisosteric Replacement : Swap the carboxamide with sulfonamide or urea groups to optimize hydrogen bonding .

Q. What computational methods are suitable for predicting target interactions?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses against potential targets (e.g., GPR139, tubulin) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue interactions .
  • QSAR Modeling : Develop regression models using descriptors like polar surface area and H-bond donors .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Variations may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:
  • Cross-Validation : Replicate assays in ≥3 independent labs using identical cell lines/passage numbers.
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data .

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